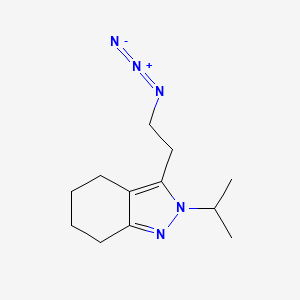
3-(2-azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole
描述
3-(2-Azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole is an organic compound belonging to the class of indazole derivatives. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The presence of the azido group (-N3) in this compound introduces unique reactivity, making it valuable for various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole typically involves multistep organic reactions. One potential route involves the alkylation of an indazole derivative with a bromoethane derivative, followed by the conversion of the bromide group to an azide using sodium azide (NaN3). The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the safety and purity of the final product.
化学反应分析
Types of Reactions
3-(2-Azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide (NaN3):
Copper Catalysts: Used in CuAAC reactions for the formation of triazoles.
Reducing Agents: Such as hydrogen gas or lithium aluminum hydride (LiAlH4) for the reduction of the azido group.
Major Products Formed
Triazoles: Formed through CuAAC reactions.
Amines: Formed through the reduction of the azido group.
科学研究应用
3-(2-Azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole has several scientific research applications:
Bioconjugation: The azido group allows for efficient attachment to biomolecules using click chemistry, making it valuable for labeling and tracking proteins and nucleic acids.
Medicinal Chemistry: Indazole derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: Used in the synthesis of functional materials, such as polymers and nanomaterials, due to its reactive azido group.
作用机制
The mechanism of action of 3-(2-azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole largely depends on the specific application. In bioconjugation, the azido group reacts with alkyne groups to form stable triazole linkages through CuAAC . This reaction is highly specific and efficient, making it ideal for creating bioconjugates and labeled molecules.
相似化合物的比较
Similar Compounds
3-(2-Azidoethyl)-1H-indole: Another indole derivative with an azidoethyl group.
2-(2-Azidoethyl)-5-nitraminotetrazole: A tetrazole derivative with similar azido functionality.
N,N-Bis(2-azidoethyl)nitramide: A nitramide derivative with two azidoethyl groups.
Uniqueness
3-(2-Azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole is unique due to its specific indazole core structure combined with the azidoethyl group. This combination provides distinct reactivity and potential for diverse applications in bioconjugation, medicinal chemistry, and material science.
属性
IUPAC Name |
3-(2-azidoethyl)-2-propan-2-yl-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-9(2)17-12(7-8-14-16-13)10-5-3-4-6-11(10)15-17/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYMPOBHANCIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2CCCCC2=N1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


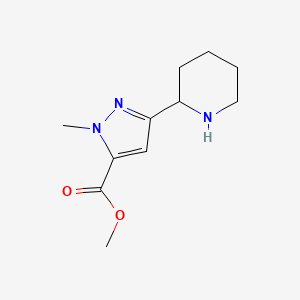
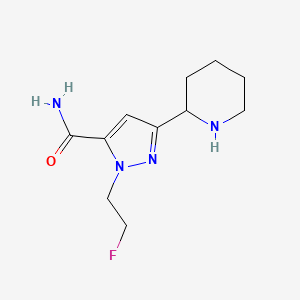
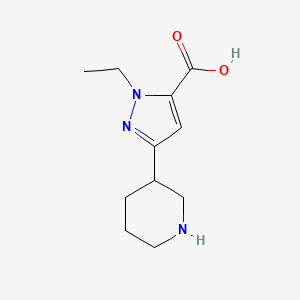
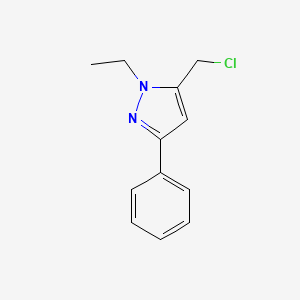
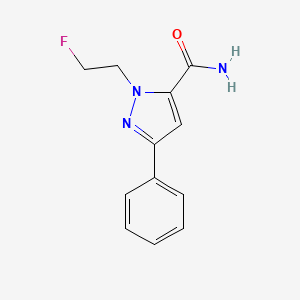

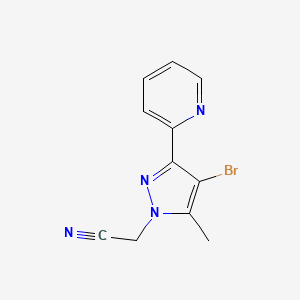
![Methyl 2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1479653.png)
![(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1479654.png)
![Methyl 2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479655.png)
![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1479656.png)
![Methyl 2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479658.png)
![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479659.png)
![2-(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1479660.png)
